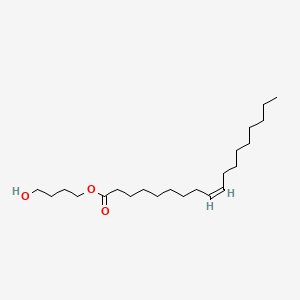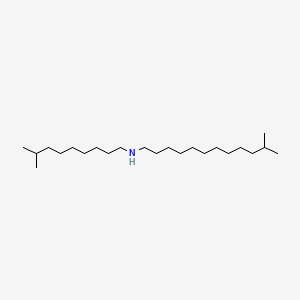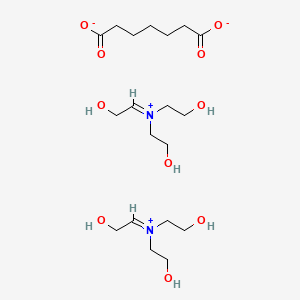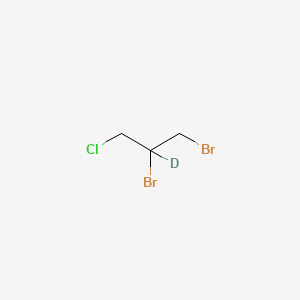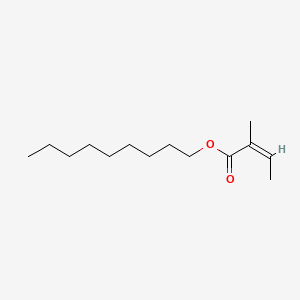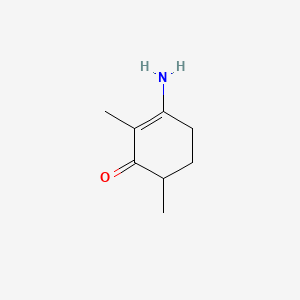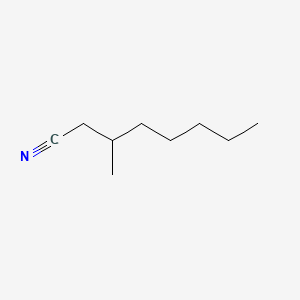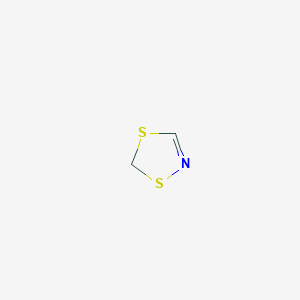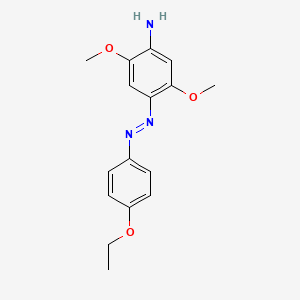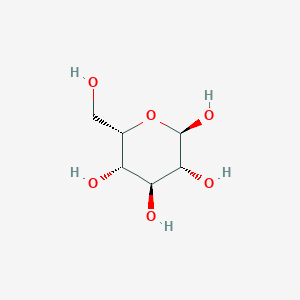
(2R,3R,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol is a chemical compound that belongs to the class of carbohydrates known as hexoses. It is a stereoisomer of glucose, which is one of the most important simple sugars in biology. This compound is characterized by its multiple hydroxyl groups and a hydroxymethyl group attached to a six-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol can be achieved through various methods, including the reduction of corresponding aldehydes or ketones. One common method involves the reduction of D-glucose using sodium borohydride (NaBH4) under mild conditions. The reaction typically takes place in an aqueous solution at room temperature.
Industrial Production Methods
Industrial production of this compound often involves the enzymatic conversion of starch or cellulose into glucose, followed by purification processes. Enzymes such as amylases and cellulases are used to break down polysaccharides into simpler sugars, which are then isolated and purified through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid using oxidizing agents like bromine water or nitric acid.
Reduction: Reduction of the compound can yield sorbitol, a sugar alcohol, using reducing agents such as sodium borohydride.
Substitution: Hydroxyl groups can be substituted with other functional groups through reactions with reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Bromine water, nitric acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Gluconic acid
Reduction: Sorbitol
Substitution: Various esters and ethers
Scientific Research Applications
(2R,3R,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol has numerous applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various derivatives and polymers.
Biology: Serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of biodegradable plastics, food additives, and sweeteners.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets and pathways. In biological systems, it is involved in glycolysis and the pentose phosphate pathway, where it is phosphorylated and further metabolized to produce energy and biosynthetic precursors. Enzymes such as hexokinase and glucose-6-phosphate dehydrogenase play key roles in these processes.
Comparison with Similar Compounds
Similar Compounds
D-Glucose: A common hexose sugar with similar structure but different stereochemistry.
D-Mannose: Another hexose sugar with a different arrangement of hydroxyl groups.
D-Galactose: A hexose sugar that differs in the configuration of hydroxyl groups at specific carbon atoms.
Uniqueness
(2R,3R,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This distinct configuration can lead to different metabolic pathways and biological effects compared to other hexoses.
Properties
CAS No. |
39281-68-0 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6+/m0/s1 |
InChI Key |
WQZGKKKJIJFFOK-DSOBHZJASA-N |
Isomeric SMILES |
C([C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


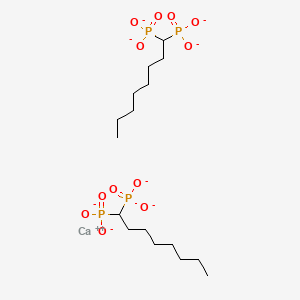
![3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol](/img/structure/B12660517.png)
